7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC18194342
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H12O4 |
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Molecular Weight | 268.26 g/mol |
IUPAC Name | 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C16H12O4/c1-19-13-8-3-2-6-11(13)12-7-4-5-10-9-14(16(17)18)20-15(10)12/h2-9H,1H3,(H,17,18) |
Standard InChI Key | KUHIBBPVHSFXGO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1C2=CC=CC3=C2OC(=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (C₁₆H₁₂O₄) belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system. The molecule’s structure includes:
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Benzofuran core: A bicyclic framework comprising a benzene ring fused to a furan ring.
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2-Methoxyphenyl substituent: Positioned at the 7th carbon of the benzofuran system, this group introduces steric and electronic effects that influence reactivity and biological interactions.
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Carboxylic acid moiety: Located at the 2nd carbon, this functional group enhances solubility and provides a site for chemical modifications or salt formation.
The presence of the methoxy group (-OCH₃) on the phenyl ring contributes to the molecule’s lipophilicity, while the carboxylic acid (-COOH) group facilitates hydrogen bonding and ionic interactions, critical for pharmacological targeting .
Synthetic Methodologies
The synthesis of benzofuran-2-carboxylic acid derivatives typically involves cyclization strategies and subsequent functionalization. While no direct synthesis of 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid has been documented, analogous pathways can be extrapolated from published protocols:
Cyclization of Formylphenoxyacetic Acid Derivatives
A common approach involves the base-catalyzed intramolecular aldol condensation of 2-formylphenoxyacetic acid derivatives. For example, Kowalewska et al. (2013) synthesized ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate via cyclization of ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate using anhydrous potassium carbonate in DMF . Adapting this method, the 2-methoxyphenyl group could be introduced at the 7-position by selecting appropriate starting materials.
Amide Formation and Hydrolysis
Benzofuran-2-carboxamides are frequently synthesized using carbonyldiimidazole (CDI) as a coupling agent. Chong et al. (2014) prepared 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides by reacting 7-methoxybenzofuran-2-carboxylic acid with anilines in the presence of CDI . Hydrolysis of such amides under acidic or basic conditions could yield the corresponding carboxylic acid.
Functional Group Interconversion
Direct oxidation of benzofuran-2-carbaldehydes or ester hydrolysis of benzofuran-2-carboxylates offers alternative routes. For instance, Dawood (2013) reported the hydrolysis of ethyl benzofuran-2-carboxylates to their carboxylic acid counterparts using aqueous hydrochloric acid .
Physicochemical and Spectroscopic Properties
While experimental data for 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid are unavailable, properties can be inferred from structurally related compounds:
Pharmacological Activities
Benzofuran-2-carboxylic acid derivatives exhibit a broad spectrum of biological activities, suggesting potential therapeutic avenues for 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid:
Neuroprotective Effects
Chong et al. (2014) demonstrated that 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides protect cortical neurons against glutamate-induced excitotoxicity by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses . The carboxylic acid moiety in 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid may similarly mitigate oxidative stress in neurological disorders.
Enzyme Inhibition
Benzofuran-2-carboxylic acids act as inhibitors of transmembrane proteins and enzymes. For example, silvestrol—a benzofuran derivative—inhibits eukaryotic translation initiation by targeting eIF4A . The carboxylic acid group in 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid may chelate metal ions in enzyme active sites, analogous to hippuric acid derivatives .
Structure-Activity Relationships (SAR)
Key structural determinants of activity in benzofuran-2-carboxylic acids include:
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Substituent Position: Meta-substituted derivatives often show reduced activity compared to ortho/para analogs . The 2-methoxyphenyl group at the 7-position may optimize steric interactions with biological targets.
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Electron-Withdrawing Groups: Nitro or bromo substituents enhance cytotoxicity but reduce solubility . The methoxy group balances electron donation and lipophilicity.
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Carboxylic Acid vs. Amide: Free carboxylic acids generally exhibit higher enzyme inhibitory activity than their amide counterparts .
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